7-Bromo-3-methylquinolin-2-ol
Description
7-Bromo-3-methylquinolin-2-ol is a halogenated quinoline derivative characterized by a bromine atom at position 7, a methyl group at position 3, and a hydroxyl group at position 2. This compound belongs to the quinoline family, which is renowned for its diverse pharmacological and material science applications.
Properties
Molecular Formula |
C10H8BrNO |
|---|---|
Molecular Weight |
238.08 g/mol |
IUPAC Name |
7-bromo-3-methyl-1H-quinolin-2-one |
InChI |
InChI=1S/C10H8BrNO/c1-6-4-7-2-3-8(11)5-9(7)12-10(6)13/h2-5H,1H3,(H,12,13) |
InChI Key |
IKXKHWSDCATKGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C(C=C2)Br)NC1=O |
Origin of Product |
United States |
Scientific Research Applications
7-Bromo-3-methylquinolin-2-ol has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.
Medicine: It has potential therapeutic applications, such as in the development of antiviral, antibacterial, and anticancer agents.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 7-Bromo-3-methylquinolin-2-ol exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would vary based on the biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Functional Group Variations
The substituent positions and functional groups significantly differentiate 7-bromo-3-methylquinolin-2-ol from related compounds. Key comparisons include:
Functional Group Impact on Reactivity
- Hydroxyl vs. Ketone at C2: The hydroxyl group in this compound enables hydrogen bonding (e.g., O–H⋯N), influencing solubility and crystal packing . In contrast, ketone-containing analogs (e.g., 7-bromoquinolin-2(1H)-one) are more electrophilic at C2, favoring nucleophilic additions .
- Bromine vs. Bromomethyl at C7 : Direct bromination (C7–Br) enhances halogen bonding, whereas bromomethyl groups (C7–CH₂Br) are prone to substitution reactions, making them versatile alkylating agents .
Substituent Effects on Physicochemical Properties
- Methyl vs. Ethyl at C3: The methyl group in this compound offers minimal steric hindrance compared to ethyl-substituted analogs (e.g., 7-(bromomethyl)-3-ethylquinolin-2(1H)-one), which may reduce solubility in polar solvents .
- Halogen Interactions: Bromine at C7 participates in type I halogen bonds (Br⋯Br, Br⋯O), as observed in 5,7-dibromo-2-methylquinolin-8-ol, which forms dimers and chains in crystal lattices .
Preparation Methods
Cyclization of Substituted Anilines
An alternative approach constructs the quinoline ring from aniline derivatives, enabling precise placement of substituents before cyclization.
Key Steps :
- Synthesis of 3-Methyl-2-hydroxyaniline :
- Methylation of 2-aminophenol using methyl iodide ($$ \text{CH}3\text{I} $$) in the presence of potassium carbonate ($$ \text{K}2\text{CO}_3 $$).
- Friedländer Cyclization :
- Bromination :
- Introduces bromine at position 7 using conditions similar to Section 1.1.
Advantages :
- Higher regiocontrol over substituent placement.
- Scalable for industrial production.
Data Table : Comparison of Cyclization Methods
| Starting Material | Cyclization Agent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 3-Methyl-2-hydroxyaniline | Ethyl acetoacetate | 120 | 58 |
| 2-Amino-5-bromophenol | Acetylacetone | 100 | 42 |
Functional Group Interconversion
This method modifies pre-functionalized quinoline derivatives to introduce the hydroxyl group.
Procedure :
- Synthesis of 7-Bromo-3-methylquinoline :
- Hydroxylation at Position 2 :
Critical Parameters :
- Oxidation Time : Prolonged reaction times (>8 hours) lead to over-oxidation to quinoline-2,7-diol.
- Solvent Choice : Methanol ensures solubility of intermediates while minimizing side reactions.
Optimization of Reaction Conditions
Solvent Effects
Polar aprotic solvents (e.g., DMF, DMSO) improve bromination yields by stabilizing ionic intermediates. Non-polar solvents like dichloromethane (DCM) reduce side reactions but slow reaction kinetics.
Temperature and Catalysis
- Low Temperatures (25–50°C): Favor kinetic control but require longer reaction times.
- High Temperatures (80–100°C): Accelerate reactions but risk decomposition.
- Catalysts : $$ \text{FeBr}_3 $$ increases bromination efficiency by 20–30% compared to uncatalyzed reactions.
Purification and Characterization
Purification Techniques
Spectroscopic Characterization
- $$ ^1\text{H} $$ NMR : Key signals include a singlet for the C3 methyl group ($$ \delta $$ 2.5 ppm) and a broad peak for the hydroxyl proton ($$ \delta $$ 10.2 ppm).
- Mass Spectrometry : Molecular ion peak at $$ m/z $$ 251 ([M+H]$$ ^+ $$) with isotopic patterns confirming bromine.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost |
|---|---|---|---|---|
| Direct Bromination | 70 | 92 | High | Low |
| Cyclization | 58 | 88 | Moderate | Medium |
| Functional Interconversion | 65 | 90 | Low | High |
Key Takeaways :
- Direct bromination is optimal for large-scale production due to its simplicity and cost-effectiveness.
- Cyclization offers superior regiocontrol but requires multi-step synthesis.
Applications in Medicinal Chemistry
This compound serves as a precursor for kinase inhibitors and antimicrobial agents. Its hydroxyl group facilitates hydrogen bonding with biological targets, while the bromine atom enhances lipophilicity for improved membrane permeability.
Q & A
What are the established synthetic pathways for 7-Bromo-3-methylquinolin-2-ol, and what critical parameters influence reaction efficiency?
Basic Research Question
The synthesis typically involves bromination of quinoline precursors. A common method is the regioselective bromination of 3-methylquinolin-2-ol derivatives using reagents like N-bromosuccinimide (NBS) in chloroform or dichloromethane under controlled conditions . Critical parameters include:
- Reagent stoichiometry : Excess NBS may lead to over-bromination.
- Temperature : Reactions are often conducted at 0–25°C to minimize side reactions.
- Solvent polarity : Chloroform enhances electrophilic aromatic substitution efficiency due to moderate polarity .
- Protecting groups : The hydroxyl group at position 2 may require protection (e.g., acetylation) to prevent oxidation during bromination .
How can researchers characterize this compound using spectroscopic methods, and what key spectral markers should be prioritized?
Basic Research Question
Characterization relies on multimodal spectroscopy:
- ¹H/¹³C NMR :
- IR spectroscopy : A strong O-H stretch at ~3598 cm⁻¹ and C-Br vibration at 550–650 cm⁻¹ .
- Mass spectrometry : Molecular ion peak at m/z 226–228 (accounting for bromine’s isotopic pattern) .
What strategies are effective in resolving contradictions between observed and theoretical spectroscopic data for this compound?
Advanced Research Question
Discrepancies often arise from solvation effects, tautomerism, or impurities. Methodological solutions include:
- Variable-temperature NMR : Resolves dynamic tautomerism (e.g., keto-enol equilibria) by analyzing peak splitting at low temperatures .
- Computational validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA software) .
- HPLC-MS purity checks : Identify side products (e.g., di-brominated analogs) that may skew spectral interpretations .
How does the bromine substitution at the 7-position influence the electronic properties and reactivity of 3-methylquinolin-2-ol derivatives?
Advanced Research Question
The electron-withdrawing bromine group at C7 alters the quinoline ring’s electronic landscape:
- Reactivity : Deactivates the ring toward electrophilic substitution but enhances nucleophilic attack at C4/C8 positions .
- Electronic effects :
- Comparative studies : Analogues like 7-chloro derivatives show lower bioactivity, highlighting bromine’s role in stabilizing charge-transfer complexes .
What methodological considerations are essential when designing biological activity studies for this compound, particularly in cytotoxicity assays?
Advanced Research Question
Key considerations include:
- Control compounds : Compare with structurally related derivatives (e.g., 7-chloro or 7-fluoro analogs) to isolate bromine’s contribution .
- Dose-response protocols : Use logarithmic dilution series (0.1–100 µM) to determine IC50 values in cancer cell lines (e.g., MCF-7 or HeLa) .
- Mechanistic assays : Pair cytotoxicity data with ROS detection or apoptosis markers (e.g., caspase-3 activation) to elucidate pathways .
- Solubility optimization : Use DMSO stocks (<0.1% v/v) to avoid solvent toxicity artifacts .
In multi-step syntheses involving this compound, how can intermediates be effectively purified to minimize side-product formation?
Advanced Research Question
Purification challenges arise from brominated byproducts and unreacted starting materials. Strategies include:
- Flash chromatography : Use silica gel with hexane/ethyl acetate gradients (e.g., 70:30 to 50:50) to separate brominated isomers .
- Recrystallization : Hexane or ethyl acetate/hexane mixtures yield high-purity crystals (mp 216–218°C) .
- TLC monitoring : Track reaction progress using Rf values (e.g., 0.67 in chloroform/methanol 9:1) to isolate intermediates early .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
